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Compound of Interest

Compound Name: (R)-(+)-Chlocyphos

Cat. No.: B3030863 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic techniques used

to characterize the chiral organophosphorus compound (R)-(+)-Chlocyphos. Designed for

researchers, scientists, and professionals in drug development, this document delves into the

principles and practical applications of Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) for the structural elucidation and purity assessment of this molecule.

Introduction to (R)-(+)-Chlocyphos
(R)-(+)-Chlocyphos, with the chemical formula C₁₁H₁₄ClO₄P and a molecular weight of

approximately 276.65 g/mol , is a chiral organophosphorus compound.[1][2] Its structure

features a stereogenic center at the phosphorus atom, leading to the existence of two

enantiomers, (R)- and (S)-Chlocyphos. The (R)-(+)-enantiomer is of particular interest in

various fields, including agriculture and pharmacology, due to its specific biological activity.[3]

The precise characterization of its three-dimensional structure and the determination of its

enantiomeric purity are critical for its intended applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural analysis of (R)-(+)-Chlocyphos,

providing detailed information about the connectivity and spatial arrangement of atoms. Key

nuclei for the analysis of this compound are ¹H, ¹³C, and ³¹P.
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Proton NMR provides information on the number of different types of protons and their

neighboring environments.

Expected ¹H NMR Spectral Data (Predicted, in CDCl₃):

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

7.80 - 7.20 m 4H
Aromatic protons

(C₆H₄Cl)

5.50 dd 1H CH-O-P

4.20 m 2H O-CH₂

2.50 s (broad) 1H P-OH

1.20 s 3H CH₃

1.00 s 3H CH₃

Aromatic Protons: The protons on the chlorophenyl ring will appear as a complex multiplet in

the downfield region (7.20-7.80 ppm) due to their distinct electronic environments and spin-

spin coupling.

Methine Proton (CH-O-P): The proton on the carbon adjacent to the chlorophenyl group and

bonded to an oxygen of the phosphate ester will appear as a doublet of doublets due to

coupling with the phosphorus atom and the adjacent methylene protons.

Methylene Protons (O-CH₂): The diastereotopic protons of the methylene group in the

dioxaphosphorinane ring will likely exhibit complex splitting patterns.

Methyl Protons (CH₃): The two methyl groups are diastereotopic and are expected to show

distinct singlet signals.

Hydroxyl Proton (P-OH): The acidic proton on the phosphate group will typically appear as a

broad singlet, and its chemical shift can be concentration-dependent.
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Carbon-13 NMR provides information about the carbon skeleton of the molecule.

Expected ¹³C NMR Spectral Data (Predicted, in CDCl₃):

Chemical Shift (δ, ppm) Assignment

140 - 125 Aromatic Carbons (C₆H₄Cl)

85 CH-O-P

75 C(CH₃)₂

40 O-CH₂

25 CH₃

22 CH₃

³¹P NMR Spectroscopy
Phosphorus-31 NMR is particularly powerful for the analysis of organophosphorus compounds,

offering a wide chemical shift range and high sensitivity to the electronic environment of the

phosphorus atom.[4]

For (R)-(+)-Chlocyphos, a single resonance is expected in the proton-decoupled ³¹P NMR

spectrum. The chemical shift will be characteristic of a phosphotriester. The typical chemical

shift range for such compounds is between approximately -20 to +20 ppm relative to 85%

H₃PO₄.[3][5]

Experimental Protocol: NMR Analysis
Sample Preparation: Dissolve approximately 5-10 mg of (R)-(+)-Chlocyphos in 0.6-0.7 mL

of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.

Instrument Setup:

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended

for better signal dispersion.

Probe: A broadband probe tuned to the respective frequencies of ¹H, ¹³C, and ³¹P.
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Data Acquisition:

¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include

a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance

of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be

necessary.

³¹P NMR: Acquire a proton-decoupled ³¹P spectrum. A single pulse experiment with a

relatively small number of scans is usually sufficient.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the

chemical shifts to an internal standard (e.g., TMS at 0 ppm).

Determination of Enantiomeric Purity by NMR
To determine the enantiomeric purity of (R)-(+)-Chlocyphos, a chiral environment must be

introduced to induce diastereomeric interactions, which can be differentiated by NMR. This is

typically achieved using chiral solvating agents (CSAs) or chiral shift reagents (CSRs).[6][7][8]

Protocol using a Chiral Solvating Agent (e.g., (R)-(-)-Mandelic Acid):

Acquire a standard ³¹P NMR spectrum of the (R)-(+)-Chlocyphos sample.

Add a molar excess (e.g., 2-5 equivalents) of the chiral solvating agent to the NMR tube.

Gently mix the sample and re-acquire the ³¹P NMR spectrum.

Analysis: In the presence of the CSA, the (R)- and (S)-enantiomers of Chlocyphos will form

transient diastereomeric complexes with the CSA, resulting in two distinct signals in the ³¹P

NMR spectrum. The enantiomeric excess (% ee) can be calculated from the integration of

these two signals.
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Caption: Workflow for NMR analysis of (R)-(+)-Chlocyphos.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.[9][10]

Expected IR Absorption Bands for (R)-(+)-Chlocyphos:
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Wavenumber (cm⁻¹) Vibration Type Functional Group

3400-3200 (broad) O-H stretch P-OH

3100-3000 C-H stretch Aromatic

2980-2850 C-H stretch Aliphatic

1600-1450 C=C stretch Aromatic Ring

1250-1200 P=O stretch Phosphoryl

1050-950 P-O-C stretch Phosphate Ester

800-700 C-Cl stretch Chloro-aromatic

The presence of a strong absorption band around 1250-1200 cm⁻¹ is a key indicator of the

P=O (phosphoryl) group. The broad absorption in the 3400-3200 cm⁻¹ region confirms the

presence of the hydroxyl group.

Experimental Protocol: IR Analysis (ATR-FTIR)
Attenuated Total Reflectance (ATR) is a convenient sampling technique that requires minimal

sample preparation.

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an

ATR accessory (e.g., a diamond crystal).

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

Sample Analysis: Place a small amount of the solid (R)-(+)-Chlocyphos sample directly onto

the ATR crystal and apply pressure to ensure good contact.

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans at a resolution of 4

cm⁻¹ are sufficient.

Data Processing: The instrument software will automatically ratio the sample spectrum to the

background spectrum to produce the final absorbance or transmittance spectrum.
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Caption: Workflow for ATR-FTIR analysis.

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in confirming its identity. High-resolution mass spectrometry (HRMS)

can determine the elemental composition of the molecule and its fragments with high accuracy.

[2][11]

Expected Mass Spectral Data for (R)-(+)-Chlocyphos (C₁₁H₁₄ClO₄P):

Molecular Ion ([M+H]⁺): m/z ≈ 277.0391 (for the most abundant isotopes ³⁵Cl and ³¹P). The

isotopic pattern of the molecular ion will show a characteristic M+2 peak with approximately

one-third the intensity of the M peak, due to the presence of the ³⁷Cl isotope.

Key Fragmentation Pathways:

Loss of the chlorophenyl group: [M - C₆H₄Cl]⁺

Loss of the dioxaphosphorinane ring fragments.

Cleavage of the P-O bonds.

Experimental Protocol: High-Resolution Mass
Spectrometry (LC-MS)

Sample Preparation: Prepare a dilute solution of (R)-(+)-Chlocyphos in a suitable solvent

such as methanol or acetonitrile.

Instrumentation: Use a liquid chromatograph (LC) coupled to a high-resolution mass

spectrometer (e.g., Orbitrap or Q-TOF).

LC Method:

Column: A C18 reversed-phase column is typically used.

Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount

of formic acid to promote ionization.

MS Method:

Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally suitable.
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Mass Analyzer: Operate in full scan mode to detect the molecular ion and in fragmentation

mode (e.g., collision-induced dissociation, CID) to obtain fragment ion spectra.

Data Analysis: Determine the accurate mass of the molecular ion and its major fragments.

Compare the experimental masses with the theoretical masses to confirm the elemental

compositions.

Caption: Workflow for LC-HRMS analysis.

Conclusion
The comprehensive spectroscopic analysis of (R)-(+)-Chlocyphos using a combination of

NMR, IR, and MS techniques provides a robust framework for its structural confirmation and

purity assessment. ¹H, ¹³C, and ³¹P NMR spectroscopy are central to elucidating the detailed

molecular structure and determining enantiomeric purity. IR spectroscopy serves as a rapid

method for confirming the presence of key functional groups. High-resolution mass

spectrometry provides unambiguous confirmation of the elemental composition and offers

insights into the molecule's fragmentation behavior. The integration of these techniques is

essential for the rigorous characterization required in research and development settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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